N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
CAS No.:
Cat. No.: VC16349170
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O2 |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H18N2O2/c1-12-9-10-13(2)16(11-12)20-19(22)17-14(3)23-21-18(17)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,22) |
| Standard InChI Key | XXFZRGPUEQHSNL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Introduction
N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole class, which is known for its diverse biological activities and applications in pharmaceuticals. The compound's structure includes a 1,2-oxazole ring, a phenyl group, and a carboxamide moiety, contributing to its potential pharmacological properties.
Synthesis
The synthesis of N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves condensation reactions between appropriate precursors. For instance, it might involve the reaction of a suitably substituted oxazole with a carboxylic acid derivative to form the carboxamide linkage.
Biological Activities
Oxazole derivatives, including N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, have been studied for various biological activities such as antimicrobial, antiviral, and anticancer properties. The presence of the oxazole ring and the carboxamide group can contribute to these activities by interacting with biological targets.
Antimicrobial Activity
| Compound | Microbial Strain | MIC (μg/mL) |
|---|---|---|
| N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | Staphylococcus aureus | Not reported |
| N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | Escherichia coli | Not reported |
Anticancer Activity
Oxazole derivatives have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific anticancer activity of N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide would depend on its ability to interact with cellular targets involved in cancer progression.
Pharmacological Applications
While specific pharmacological applications of N-(2,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide are not well-documented, oxazole derivatives are explored for their potential in treating various diseases due to their biological activities.
Potential Therapeutic Areas
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Infectious Diseases: Oxazoles with antimicrobial properties could be developed as therapeutic agents against bacterial or fungal infections.
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Cancer: Compounds with anticancer activity may be further studied for their potential in cancer therapy.
Future Research Directions
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Biological Activity Screening: Conduct comprehensive screenings to determine the compound's antimicrobial, anticancer, and other biological activities.
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Synthetic Optimization: Develop efficient synthesis methods to improve yield and purity.
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Pharmacokinetic Studies: Investigate the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a drug candidate.
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